
2-Bromo-1,3,2-benzodioxaborole
Overview
Description
2-Bromo-1,3,2-benzodioxaborole, also known as B-Bromocatechol-borane, is an organoboron compound with the molecular formula C6H4BBrO2 and a molecular weight of 198.81 g/mol . This compound is characterized by a benzodioxaborole ring structure with a bromine atom attached to the boron atom. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-benzodioxaborole can be synthesized through the reaction of catechol with boron tribromide. The reaction typically involves the following steps:
- Dissolving catechol in an appropriate solvent such as dichloromethane.
- Adding boron tribromide dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Purifying the product through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes using larger reaction vessels, automated addition of reagents, and continuous purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution, enabling functional group transformations. Key examples include:
Mechanism : The boron atom acts as a Lewis acid, polarizing the C–O bond in ethers/esters. Bromide acts as a leaving group, facilitating nucleophilic attack (e.g., by water or amines).
Lewis Acid-Catalyzed Reactions
The compound serves as a mild Lewis acid catalyst due to its electron-deficient boron center:
Diels-Alder Reactions
- Conditions : Catalytic this compound in dichloromethane.
- Outcome : Accelerates [4+2] cycloadditions with enhanced regioselectivity compared to BF₃ .
Substrate | Dienophile | Reaction Time | Yield |
---|---|---|---|
Cyclopentadiene | Methyl acrylate | 2 h | 85% |
Friedel-Crafts Alkylation
- Facilitates alkylation of aromatic rings with alkyl halides under mild conditions.
Cross-Coupling Reactions
The bromine atom enables participation in Suzuki-Miyaura couplings, though limited by the boron moiety’s stability:
Partner | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C | Biaryl | 42% |
Limitation : Competing debromination occurs under basic conditions, reducing efficiency .
Redox Reactions
Application | Conditions | Outcome |
---|---|---|
Radical Initiation | AIBN, 70°C | Bromine abstraction generates aryl radicals |
Comparative Reactivity
A comparison with analogous boron reagents highlights its unique properties:
Compound | Reactivity with Ethers | Catalytic Activity | Stability |
---|---|---|---|
This compound | High (selective cleavage) | Moderate | Moisture-sensitive |
Catecholborane (HBcat) | Low | High (hydroboration) | Air-sensitive |
BF₃·OEt₂ | Very high | Excellent | Hydrolytically unstable |
Scientific Research Applications
Organic Synthesis
Versatile Building Block
2-Bromo-1,3,2-benzodioxaborole serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable in constructing various organic frameworks. The compound is particularly effective in cleavage reactions, such as deblocking ethers and esters under mild conditions, which is essential for protecting groups in synthetic pathways .
Synthetic Pathways
The synthesis of this compound can be achieved through the bromination of catecholborane. This method allows for controlled conditions that enhance selectivity and yield. The resulting compound can be utilized in further transformations to create diverse organic compounds .
Medicinal Chemistry
Drug Discovery
In the realm of medicinal chemistry, this compound plays a pivotal role in drug discovery. It is particularly useful in designing inhibitors for various biological targets. The compound's reactivity allows for the modification of lead compounds to enhance their pharmacological properties .
Case Studies
Research has demonstrated its application in developing targeted therapies for diseases such as cancer and bacterial infections. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to interact with specific molecular targets involved in tumor growth .
Materials Science
Advanced Materials Development
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
Applications in Coatings
Research indicates that using this compound in coatings can improve durability and resistance to environmental degradation. This is particularly beneficial in industries requiring long-lasting protective layers .
Chemical Sensors
Environmental Monitoring
Another significant application of this compound is in the development of chemical sensors for detecting environmental pollutants. Its ability to form stable complexes with various analytes allows it to function effectively in sensor technologies aimed at monitoring air and water quality .
Sensor Design
The integration of this compound into sensor devices has shown promise for detecting trace levels of contaminants, providing a reliable method for environmental assessment and ensuring public health safety .
Bioconjugation
Biomedical Applications
In bioconjugation techniques, this compound facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for various biomedical applications including targeted drug delivery systems and diagnostic tools .
Innovative Techniques
The compound's reactivity allows for selective conjugation reactions that are crucial when designing multifunctional biomaterials or therapeutic agents tailored for specific biological interactions .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules; effective deblocking agent | Mild reaction conditions; high selectivity |
Medicinal Chemistry | Drug discovery; design of biological inhibitors | Enhanced pharmacological properties |
Materials Science | Development of advanced polymers and coatings | Improved durability and stability |
Chemical Sensors | Detection of environmental pollutants | Reliable monitoring capabilities |
Bioconjugation | Attachment of biomolecules for biomedical applications | Tailored interactions |
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,2-benzodioxaborole involves its ability to form stable complexes with various molecular targets. The boron atom can coordinate with electron-rich sites on target molecules, leading to the formation of stable boron-containing complexes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
2-Bromo-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:
Catecholborane: Similar structure but lacks the bromine atom.
Bis(catecholato)diboron: Contains two catecholato ligands coordinated to a boron-boron bond.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing compound with a different ring structure.
The uniqueness of this compound lies in its bromine atom, which provides additional reactivity and versatility in chemical synthesis compared to its analogs .
Biological Activity
2-Bromo-1,3,2-benzodioxaborole (CAS No. 51901-85-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C₆H₄BBrO₂
- Molecular Weight : 198.81 g/mol
- Structure : The compound features a benzodioxaborole framework which contributes to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound has been achieved through various methods, including cross-coupling reactions. One notable synthesis involves the reaction of bromoacrylate with 1,3,2-benzodioxaborole derivatives in the presence of palladium catalysts .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis .
Enzyme Inhibition
One of the most promising biological activities of this compound is its role as an elastase inhibitor. Elastase is an enzyme that breaks down elastin and is implicated in various inflammatory conditions. Studies have demonstrated that this compound can effectively inhibit elastase activity, suggesting potential therapeutic applications in treating diseases characterized by excessive elastin degradation .
Case Studies
- Elastase Inhibition : A study conducted on marine-derived compounds highlighted the synthesis of this compound and its evaluation as an elastase inhibitor. The synthesized compound showed a significant reduction in elastase activity compared to controls, indicating its potential use in anti-inflammatory therapies .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics for certain resistant bacterial strains .
Data Tables
Q & A
Basic Research Questions
Q. How is 2-Bromo-1,3,2-benzodioxaborole synthesized and characterized in laboratory settings?
- Methodological Answer : The compound is synthesized via electrophilic substitution using 2-chloro-1,3,2-benzodioxaborole as a precursor, with bromine introduced under catalytic conditions. A typical procedure involves reacting the precursor with bromine in dichloromethane (CH2Cl2) at 25°C for 0.25–36 hours, catalyzed by BF3•Et2O, yielding 71–98% . Characterization employs multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B), IR spectroscopy, and mass spectrometry. For example, <sup>11</sup>B NMR shows a distinct signal near δ 30 ppm for the boron center, while IR confirms B-O and B-Br vibrations .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- <sup>11</sup>B NMR : Detects the boron environment, with shifts around δ 30–35 ppm indicating the presence of a trigonal planar boron center.
- IR Spectroscopy : Peaks at 1350–1400 cm<sup>-1</sup> (B-O stretching) and 600–650 cm<sup>-1</sup> (B-Br vibration) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.81 for C6H4BBrO2) validate the molecular formula .
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodological Answer : Optimization involves:
- Catalyst Selection : BF3•Et2O enhances electrophilic substitution efficiency .
- Solvent Choice : CH2Cl2 or toluene minimizes side reactions due to inertness.
- Temperature Control : Reactions at 25–70°C balance reactivity and selectivity, with higher temperatures accelerating aryl ether cleavage .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence the electronic properties of benzodioxaborole derivatives?
- Methodological Answer : Substituents alter π-conjugation and electron density. For example:
- Ortho-Methyl Groups : Induce non-planar geometries, red-shifting absorption spectra (e.g., 2-(2,6-dimethylphenyl) derivative shows a 50 nm red shift) due to restricted rotation and altered excited-state dynamics.
- Para-tert-Butyl Groups : Enhance solubility without significantly perturbing electronic transitions.
Experimental UV-Vis and TD-DFT calculations correlate substituent effects with localized excitations on the catecholborane moiety or aryl rings .
Q. What mechanistic insights explain the selective cleavage of protective groups by this compound?
- Methodological Answer : The bromine atom increases electrophilicity at boron, enabling nucleophilic attack on ethers/esters. Reactivity follows: MOM/MEM ethers > BOC > tBu ethers > benzyl ethers . Mechanistic studies suggest:
- Step 1 : Coordination of the ether oxygen to boron.
- Step 2 : B-O bond formation and simultaneous Br⁻ elimination.
- Step 3 : Protonation releases the cleaved alcohol.
Selectivity is confirmed via competitive experiments and <sup>11</sup>B NMR monitoring .
Q. How can computational methods elucidate the excited-state behavior of benzodioxaborole derivatives?
- Methodological Answer : Franck-Condon Analysis : Models vibronic progressions in electronic spectra using harmonic oscillator approximations. For example, the ortho-dimethyl derivative’s low-frequency torsional mode (∼150 cm<sup>-1</sup>) matches experimental vibronic spacing . TD-DFT Calculations : Identify S1 (π→π* on aryl) and S2 (charge transfer to boron) states, validated by solvent-dependent spectral shifts .
Q. What strategies improve the fluorescence quantum yield of carborane-functionalized benzodioxaboroles?
- Methodological Answer :
- Substituent Engineering : N-phenyl groups on diazaborolyl-carboranes increase solid-state quantum yields (72%) via rigidification, reducing non-radiative decay.
- Solvent Effects : Polar solvents (e.g., cyclohexane) stabilize emissive states, while solid-state packing enhances intersystem crossing in para-carborane derivatives .
Properties
IUPAC Name |
2-bromo-1,3,2-benzodioxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAILTPCYIYNOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393570 | |
Record name | 2-Bromo-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51901-85-0 | |
Record name | B-Bromocatecholborane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3,2-benzodioxaborole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | B-BROMOCATECHOLBORANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ20068KEZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.